(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid
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Overview
Description
(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H8F6O2S2. This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid typically involves the introduction of trifluoromethylthio groups to a phenylpropanoic acid derivative. One common method includes the reaction of 3,5-dibromophenylpropanoic acid with trifluoromethylthiolate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)hydrocinnamic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties compared to similar compounds. These groups enhance the compound’s hydrophobicity and electron-withdrawing capabilities, making it valuable in specific chemical reactions and applications .
Properties
Molecular Formula |
C11H8F6O2S2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-3-6(1-2-9(18)19)4-8(5-7)21-11(15,16)17/h3-5H,1-2H2,(H,18,19) |
InChI Key |
OAZFTOXCMVJYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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